molecular formula C8H16ClNO2S B13654446 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride

3-(Dimethylamino)cyclohexane-1-sulfonyl chloride

Cat. No.: B13654446
M. Wt: 225.74 g/mol
InChI Key: KPVQJRUIWXYVEB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) attached to a chlorine atom. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the formation of sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylamino)cyclohexane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

3-(Dimethylamino)cyclohexane-1-sulfonic acid+SOCl23-(Dimethylamino)cyclohexane-1-sulfonyl chloride+SO2+HCl\text{3-(Dimethylamino)cyclohexane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Dimethylamino)cyclohexane-1-sulfonic acid+SOCl2​→3-(Dimethylamino)cyclohexane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) in place of thionyl chloride. These methods can offer higher yields and more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)cyclohexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of sulfonyl chlorides.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Sulfonic Acids: Formed from hydrolysis reactions.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of sulfonamide-based drugs.

    Biochemistry: For the modification of proteins and peptides through sulfonamide linkages.

    Material Science: In the preparation of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: Another sulfonyl chloride derivative used in fluorescence labeling of proteins and peptides.

    Tosyl Chloride: Commonly used in organic synthesis for the protection of hydroxyl groups.

    Mesyl Chloride: Used in the formation of mesylates, which are good leaving groups in nucleophilic substitution reactions.

Uniqueness

3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyclohexane ring and a dimethylamino group. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in certain synthetic applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

3-(dimethylamino)cyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

KPVQJRUIWXYVEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC(C1)S(=O)(=O)Cl

Origin of Product

United States

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